molecular formula C23H21NO2 B070996 Methyl (R)-1-Trityl-2-aziridinecarboxylate CAS No. 160233-42-1

Methyl (R)-1-Trityl-2-aziridinecarboxylate

Numéro de catalogue B070996
Numéro CAS: 160233-42-1
Poids moléculaire: 343.4 g/mol
Clé InChI: QGSITPKXYQEFIR-CILPGNKCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of enantiomerically pure 2-(N-aryl, N-alkyl-aminomethyl)aziridines from (2S)-N-tritylaziridine-2-carboxylic acid methyl ester demonstrates the compound's utility in generating chiral aziridines. This process involves the treatment of the key ester with various amines in the presence of AlMe3, leading to chiral N-trityl-2-carboxamides, which upon reduction yield the desired aziridines. The synthesis conditions can be adjusted to either retain or remove the trityl substituent, showcasing the versatility of methyl (R)-1-trityl-2-aziridinecarboxylate in synthetic chemistry (Jarzyński, Leśniak, & Rachwalski, 2017).

Molecular Structure Analysis

The molecular structure of derivatives of methyl (R)-1-trityl-2-aziridinecarboxylate has been elucidated through X-ray crystallography, providing insights into the compound's three-dimensional configuration. Studies reveal the importance of the trityl group in stabilizing the aziridine ring and influencing its reactivity. For instance, X-ray crystal structures of specific aziridine derivatives highlight how substituents on the aziridine ring adopt configurations that are significant for their chemical behavior and reactivity patterns (Alves, Gilchrist, & Sousa, 1999).

Chemical Reactions and Properties

Methyl (R)-1-trityl-2-aziridinecarboxylate participates in various chemical reactions, underlining its reactivity and functional versatility. Notably, it undergoes regiospecific and enantiospecific ring openings, leading to distinct products depending on the reaction conditions. Such reactions have been leveraged to synthesize complex molecules, demonstrating the compound's utility in organic synthesis. For example, acid-catalyzed ring-opening reactions of methyl (R)-1-trityl-2-aziridinecarboxylate derivatives have been shown to produce specific chloro-amino-propionic acid methyl esters with high stereospecificity (Gnecco, Orea, Galindo, Enríquez, Toscano, & Reynolds, 2000).

Applications De Recherche Scientifique

Aziridine Alkaloids in Therapeutic Research

Aziridine alkaloids, which share the aziridine moiety with Methyl (R)-1-Trityl-2-aziridinecarboxylate, have been extensively studied for their pharmacological activities. Research on natural aziridine alkaloids, along with their lipophilic semi-synthetic and synthetic analogs, reveals over 130 biologically active compounds demonstrating antitumor, antimicrobial, and antibacterial effects. These findings underscore the significant potential of aziridine-containing compounds as sources of drug prototypes and leads for drug discovery. The wide range of biological activities exhibited by aziridine alkaloids indicates their importance in therapeutic research and potential applications in developing new treatments for various diseases (Ismail, Levitsky, & Dembitsky, 2009).

Clinical Applications of Aziridine-containing Compounds

The clinical application of aziridine-containing compounds extends to the treatment of acute myeloid leukemia (AML) and other oncological diseases. DNA methylation, an epigenetic change mediated by DNA methyltransferases (DNMTs), is a promising target for AML treatment. Azacitidine and decitabine, two DNMT inhibitors featuring the aziridine structure, have been approved by the Food and Drug Administration (FDA) for treating high-risk myelodysplastic syndromes, with emerging data in AML treatment. These compounds underscore the therapeutic importance of aziridine-containing molecules in epigenetic therapy and highlight ongoing research into novel DNMT inhibitors for treating various cancers (Thomas, 2012).

Propriétés

IUPAC Name

methyl (2R)-1-tritylaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-26-22(25)21-17-24(21)23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,17H2,1H3/t21-,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSITPKXYQEFIR-CILPGNKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448595
Record name Methyl (R)-1-Trityl-2-aziridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-1-Trityl-2-aziridinecarboxylate

CAS RN

160233-42-1
Record name Methyl (R)-1-Trityl-2-aziridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R)-1-(triphenylmethyl)aziridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.